1-(1-(4-(3-Acetylaminopropoxy)benzoyl)-4-piperidyl)-3,4-dihydro-2(1H)-quinolinone, commonly referred to as OPC-21268, is a synthetic, non-peptide, orally active compound that acts as a selective antagonist of the vasopressin V1 receptor (V1R). [] It has been extensively studied in the context of cardiovascular research, particularly in relation to hypertension and heart failure, due to the role of vasopressin in these conditions. [, ]
OPC 21268 is a non-peptide antagonist specifically targeting the arginine vasopressin V1 receptor. It has garnered attention for its potential therapeutic applications, particularly in conditions such as heart failure and hypertension. The compound is characterized by its ability to inhibit vasopressin-induced vasoconstriction, making it a subject of interest in cardiovascular research.
OPC 21268 was first described in the early 1990s and is classified as a small molecule drug. Its chemical structure is defined as 1-{1-[4-(3-acetylaminopropoxy)benzoyl]-4-piperidyl}-3,4-dihydro-2(1H)-quinolinone. The compound has been shown to selectively bind to V1 receptors in various biological tissues, including the liver and kidney, demonstrating its specificity over V2 receptors, which are less affected by OPC 21268 at therapeutic concentrations .
The synthesis of OPC 21268 involves several key steps that utilize standard organic chemistry techniques. Initial steps typically include the formation of the quinolinone core followed by the introduction of functional groups that confer specificity to the V1 receptor. The synthesis has been documented to involve reactions such as acylation and etherification, leading to the final product .
The synthesis can be summarized as follows:
The molecular formula for OPC 21268 is C18H24N2O3. The compound features a complex structure that includes a piperidine ring, a benzoyl moiety, and an acetylaminopropoxy side chain. The spatial arrangement of these components allows for optimal interaction with the V1 receptor.
OPC 21268 primarily functions through competitive antagonism at the arginine vasopressin V1 receptor. In vitro studies have demonstrated that it effectively displaces radiolabeled vasopressin from its binding sites in liver and kidney tissues, indicating its potency as an antagonist with an IC50 value of approximately 40 nmol/L for liver V1 receptors .
Additionally, OPC 21268 has been shown to reduce vasopressin-induced responses in various experimental models, highlighting its potential utility in modulating vascular tone.
The mechanism of action for OPC 21268 involves blocking the vasopressin V1 receptor, which plays a crucial role in mediating vasoconstriction and water retention in the kidneys. By inhibiting this receptor, OPC 21268 leads to decreased vascular resistance and increased diuresis, which can be beneficial in treating conditions like hypertension and heart failure.
Relevant data on solubility and stability are essential for understanding how OPC 21268 can be formulated for therapeutic use.
OPC 21268's primary applications lie within cardiovascular research and potential therapeutic interventions for heart failure and hypertension. Its role as a selective vasopressin V1 receptor antagonist positions it as a candidate for further clinical development aimed at managing conditions associated with excessive vasoconstriction or fluid retention.
Research continues to explore additional applications of OPC 21268 in various experimental models, assessing its efficacy not only in cardiovascular contexts but also in other areas impacted by vasopressin signaling pathways .
The quest for targeted vasopressin receptor antagonists represents a significant chapter in cardiovascular and renal pharmacology. Before the 1990s, vasopressin research relied heavily on peptide analogues that suffered from poor oral bioavailability, short duration of action, and lack of receptor subtype selectivity. These limitations impedited both basic research and therapeutic applications. The breakthrough came when researchers shifted focus to nonpeptide compounds, employing random screening approaches on small molecule libraries to identify novel chemical scaffolds with antagonistic properties. This strategy led to the discovery of OPC-21268 (N-[3-[4-[[4-(3,4-Dihydro-2-oxo-1(2H)quinolinyl)-1-piperidinyl]carbonyl]phenoxy]propyl]-acetamide), the first orally active, nonpeptide vasopressin V1 receptor antagonist, reported by Yamamura and colleagues in 1991 [2].
OPC-21268 emerged from a systematic exploration of chemical diversity libraries by Otsuka Pharmaceutical researchers. Its identification marked a watershed moment in endocrinology and pharmacology, demonstrating that high-affinity, selective vasopressin receptor blockade could be achieved with small molecules. This discovery catalyzed intensive research efforts across the pharmaceutical industry, rapidly yielding additional antagonists targeting different vasopressin receptor subtypes. Within a few years, researchers identified the selective V2 antagonist OPC-31260, the mixed V1a/V2 antagonist YM-087 (Conivaptan), and the highly specific V1a antagonist SR49059 (Relcovaptan) [1]. This period represented a "golden age" in vasopressin antagonist development, with OPC-21268 serving as the pioneering molecule that validated the feasibility of targeting vasopressin receptors with nonpeptide compounds.
Table 1: Key Early Nonpeptide Vasopressin Receptor Antagonists
Compound | Primary Target | Discovery Year | Significance | Chemical Class |
---|---|---|---|---|
OPC-21268 | V1a | 1991 | First orally active nonpeptide V1a antagonist | 1-phenylsulfonylindoline derivative |
SR49059 (Relcovaptan) | V1a | 1993 | High human V1a affinity | 1-phenylsulfonylindoline derivative |
OPC-31260 | V2 | Early 1990s | First selective V2 antagonist | Benzazepine derivative |
OPC-41061 (Tolvaptan) | V2 | Mid-1990s | FDA-approved for hyponatremia | Benzazepine derivative |
YM-087 (Conivaptan) | V1a/V2 | Mid-1990s | Dual antagonist, IV formulation | Benzazepine derivative |
The discovery of OPC-21268 fundamentally transformed vasopressin research methodologies. Prior to its development, studies investigating the physiological roles of vasopressin relied on peptidic antagonists like d(CH2)5Tyr(Me)AVP, which required parenteral administration and had limited research utility due to their short half-lives and partial agonist activity in some systems. OPC-21268's oral bioavailability enabled chronic dosing studies in animal models, permitting investigation of long-term vasopressin blockade effects. This characteristic proved essential for establishing causal relationships between vasopressin and various disease states, including hypertension, heart failure, and dysmenorrhea [1] [2]. The compound's discovery validated the approach of using random screening followed by rational structure-activity relationship (SAR) optimization for G-protein coupled receptors, a strategy subsequently applied to numerous other receptor targets.
Receptor Selectivity and Binding Characteristics
OPC-21268 demonstrated a remarkable selectivity profile that enabled unprecedented precision in probing V1 receptor functions. Biochemical characterization revealed it possessed approximately 1000-fold greater affinity for V1 receptors compared to V2 receptors, making it the most selective V1 antagonist of its era [6]. This selectivity was quantified through radioligand binding assays, which showed a dissociation constant (Kd) of 25 nM for rat V1 receptors. However, an important species difference emerged when OPC-21268 was tested against human receptors, where its affinity (Ki = 8800 nM) was significantly lower [1] [6]. This species-specific affinity profile provided crucial insights into structural differences between rat and human vasopressin receptors, informing subsequent drug development efforts.
The binding mechanism of OPC-21268 was characterized through competition binding studies. These demonstrated that OPC-21268 competitively inhibited [3H]-arginine vasopressin binding to membrane preparations from rat liver (a V1-rich tissue) and rat kidney medulla [2] [7]. The competitive nature of this antagonism was particularly significant, as it contrasted with the irreversible binding behavior observed with earlier peptide antagonists like d(CH2)5Tyr(Me)AVP. When studied in cultured rat mesangial cells, washing after OPC-21268 treatment completely restored AVP-stimulated calcium transients to control levels, whereas peptide antagonist treatment caused irreversible effects even after washing [7]. This reversibility made OPC-21268 particularly valuable for physiological studies requiring temporary receptor blockade.
Table 2: Binding Affinity Profile of OPC-21268 Across Species and Receptor Subtypes
Receptor Type | Species | Affinity (Ki or Kd) | Experimental System | Key Implications |
---|---|---|---|---|
V1a | Rat | 25 nM | Liver membranes, mesangial cells | High affinity for rat models |
V1a | Human | 8800 nM | Recombinant receptors, platelets | Limited human therapeutic utility |
V2 | Rat | ~25,000 nM | Renal medullary membranes | 1000-fold selectivity over V2 |
V1b | Rat | >10,000 nM | Pituitary cells | Minimal interaction |
Oxytocin receptor | Rat | >10,000 nM | Uterine membranes | High specificity for V1a |
Mechanism of Action and Physiological Effects
At the cellular level, OPC-21268 functions as a specific antagonist of the V1a receptor signaling pathway. Vasopressin binding to V1a receptors normally activates Gq proteins, stimulating phospholipase C-β (PLC-β) and generating inositol trisphosphate (IP3) and diacylglycerol (DAG) second messengers. IP3 triggers calcium release from intracellular stores, while DAG activates protein kinase C. OPC-21268 effectively blocks this cascade by preventing vasopressin binding, thereby inhibiting the downstream calcium mobilization and protein kinase C activation [2] [5]. This mechanism was elegantly demonstrated in vascular smooth muscle cells and mesangial cells, where OPC-21268 dose-dependently inhibited AVP-induced intracellular calcium transients [7].
The physiological consequences of V1a receptor blockade were extensively characterized using OPC-21268. In vascular systems, OPC-21268 specifically antagonized AVP-induced vasoconstriction without affecting responses to other pressor agents. In conscious rats, oral administration of OPC-21268 (3-30 mg/kg) dose-dependently inhibited the pressor response to exogenous AVP [2]. Human studies in forearm resistance vessels demonstrated that intra-arterial infusion of AVP produced a biphasic response: low doses (0.02-0.09 ng/kg/min) caused vasoconstriction, while higher doses (1.2 ng/kg/min) induced vasodilation. Oral OPC-21268 (50-200 mg) significantly inhibited the vasoconstrictor responses to low-dose AVP while potentiating the vasodilatory response to high-dose AVP, without altering phenylephrine-induced vasoconstriction [3]. These findings illuminated the complex vascular actions of AVP and highlighted the physiological balance between V1-mediated vasoconstriction and V2-mediated vasodilation.
Beyond vascular effects, OPC-21268 revealed unexpected roles of V1a receptors in non-vascular tissues. The compound inhibited AVP-induced platelet aggregation through blockade of platelet V1a receptors [1] [5]. In renal tissues, autoradiographic studies with the later-developed V1a ligand [3H]-SR 49059 (a structural analog) demonstrated specific binding in the outer part of the inner medulla, primarily associated with medullary interstitial cells and vasa recta vascular elements [7]. This localization suggested roles for V1a receptors in renal medullary circulation and interstitial homeostasis, functions subsequently confirmed using OPC-21268 in experimental models.
Experimental Applications and Research Findings
OPC-21268 became an indispensable research tool for elucidating vasopressin's pathophysiological roles. In hypertension research, OPC-21268 administration to spontaneously hypertensive rats (SHR) revealed differential contributions of vasopressin to blood pressure regulation during developmental stages. Interestingly, when administered to prehypertensive SHRs (25-49 days old), OPC-21268 did not significantly delay hypertension development, in contrast to V2 antagonists which showed protective effects [8]. This finding suggested that V1a receptor activation might not be the primary driver of hypertension initiation in this model, though it did not exclude potential roles in established hypertension.
In vascular disease models, OPC-21268 demonstrated protective effects against AVP-induced coronary vasospasm and vascular smooth muscle cell proliferation [1]. These findings implicated vasopressin in vascular remodeling processes and suggested potential therapeutic applications in vasospastic disorders. The compound's efficacy in reducing vasoconstriction in Raynaud's phenomenon models supported clinical investigations of more potent V1a antagonists for this condition [1]. Additionally, OPC-21268 was instrumental in characterizing vasopressin's role in hepatic glucose metabolism, where V1a blockade inhibited AVP-stimulated glycogenolysis.
A particularly elegant application of OPC-21268 was in dissecting receptor subtype contributions in vascular beds expressing multiple vasopressin receptors. In perfused dog femoral arteries, both OPC-21268 (V1a-selective) and OPC-31260 (V2-selective) inhibited AVP-induced constriction, but with different potencies. The blocking effect of OPC-31260 was substantially greater than that of OPC-21268, suggesting that functional V2 receptors (previously thought to mediate only vasodilation) paradoxically contributed to vasoconstriction in this vascular bed [4]. This unexpected finding demonstrated that V2 receptors could mediate vasoconstriction in certain vessels and highlighted the complexity of vasopressin's vascular actions.
Through these diverse research applications, OPC-21268 established the physiological relevance of V1a receptors beyond simple vasoconstriction, implicating them in platelet function, cellular proliferation, metabolic regulation, and renal medullary circulation. The compound enabled researchers to distinguish between V1a-mediated and V2-mediated effects of vasopressin, providing a more nuanced understanding of this hormone's multifaceted physiological roles. Although its limited affinity for human receptors ultimately restricted clinical translation, OPC-21268's legacy persists in the form of more potent, human-effective V1a antagonists that emerged from the pharmacological principles it helped establish.
Table 3: Key Research Applications and Findings Using OPC-21268
Research Area | Experimental Model | Key Findings with OPC-21268 | Physiological Implications |
---|---|---|---|
Cardiovascular Regulation | Conscious rats | Dose-dependent inhibition of AVP-induced pressor response | Demonstrated tonic vasopressor role of AVP |
Human Vascular Function | Forearm resistance vessels | Blocked low-dose AVP vasoconstriction; enhanced high-dose vasodilation | Revealed V1/V2 balance in human vasculature |
Vascular Reactivity | Dog femoral arteries | Inhibited AVP-induced constriction less potently than V2 antagonist | Suggested unexpected V2 vasoconstrictor role |
Platelet Function | Human platelet-rich plasma | Inhibited AVP-induced platelet aggregation | Established V1a role in thrombosis |
Hypertension Development | Prehypertensive SHR | No delay in hypertension onset | Suggested limited V1a role in hypertension initiation |
Renal Circulation | Rat kidney | Blocked AVP-induced medullary vasoconstriction | Revealed role in renal hemodynamics |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7